molecular formula C16H14N6O3 B2664514 2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide CAS No. 2319833-82-2

2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

Cat. No.: B2664514
CAS No.: 2319833-82-2
M. Wt: 338.327
InChI Key: JROXYHVUMWJXBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a methylacetamide side chain. The benzoxazole group contributes to lipophilicity, while the methoxy-triazolopyridazine core may enhance metabolic stability compared to hydroxy-substituted analogs . Synthetic routes for similar triazolopyridazine derivatives often involve annulation strategies, as described in Scheme 1 of Čuček and Verček’s work, where ethyl N-benzoyl-α-hetero-aryl-glycinates are key intermediates .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-24-16-7-6-13-18-19-14(22(13)20-16)9-17-15(23)8-11-10-4-2-3-5-12(10)25-21-11/h2-7H,8-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXYHVUMWJXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CC3=NOC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and triazolopyridazine intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, methoxyamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the benzoxazole and triazole frameworks exhibit significant antimicrobial properties. The incorporation of the triazole moiety into the 2-(1,2-benzoxazol-3-yl) structure has been linked to enhanced activity against various bacterial strains and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Compounds containing benzoxazole and triazole rings have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory agents. Research has shown that benzoxazole derivatives can modulate inflammatory pathways, providing a basis for developing new treatments for inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further exploration in this area .

Synthetic Methodologies

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves multi-step reactions that include:

  • Formation of Benzoxazole Derivatives : This is often achieved through cyclization reactions involving ortho-amino phenols and carboxylic acids.
  • Triazole Synthesis : The incorporation of the triazole moiety can be performed via cycloaddition reactions or by using azides and alkynes through click chemistry methods.
  • Final Coupling Reaction : The final step usually involves coupling the benzoxazole derivative with the triazole component using standard coupling reagents such as EDC or DCC to form the desired acetamide product .

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, a series of compounds derived from benzoxazole were tested for their antimicrobial efficacy. The results indicated that modifications at the nitrogen positions significantly enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds revealed that specific substitutions on the benzoxazole ring led to increased cytotoxicity against human cancer cell lines. These findings support the hypothesis that structural variations can significantly impact biological activity .

Data Summary Table

Application AreaBiological ActivityReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological profile and physicochemical properties can be contextualized against analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine scaffold. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected Triazolopyridazine Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Key Properties/Activities
Target Compound: 2-(1,2-Benzoxazol-3-yl)-N-({6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide R1 = 6-OCH₃; R2 = 1,2-Benzoxazol-3-yl C₁₇H₁₄N₆O₃ High lipophilicity (benzoxazole); potential CNS penetration
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide R1 = 6-OCH₃; R2 = Benzimidazole-ethyl C₂₀H₂₂N₈O₂ Moderate antitrypanosomal activity; liquid state
N-[(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide R1 = 6-OCH₃; R2 = 6-Oxo-pyridazinyl C₁₅H₁₄N₈O₃ Reduced metabolic stability (hydrophilic 6-oxo group)
N-((6-Hydroxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide R1 = 6-OH; R2 = Benzamide C₁₄H₁₂N₆O₂ Cytotoxic to HepA cells (IC₅₀ = 12 µM)
PF-4254644 (6-{(S)-1-[6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-ethyl}-quinoline) R1 = 6-(1-Methylpyrazol-4-yl); R2 = Quinoline C₂₄H₂₂N₈ Potent c-Met inhibitor (IC₅₀ = 0.3 nM); high selectivity

Key Observations:

Substituent Impact on Lipophilicity :

  • The benzoxazole group in the target compound increases lipophilicity compared to analogs with pyridazinyl (e.g., 6-oxo-pyridazinyl in ) or benzamide substituents (e.g., ). This property may enhance blood-brain barrier penetration but could reduce aqueous solubility.
  • Methoxy substitution at position 6 (target compound) improves metabolic stability relative to hydroxy analogs, which are prone to glucuronidation .

Pharmacological Activity: While direct activity data for the target compound is unavailable, structural analogs demonstrate diverse biological effects.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established annulation methods (e.g., ethyl N-benzoyl-glycinate intermediates) , whereas PF-4254644 requires advanced structure-based optimization .

Table 2: Physicochemical and Pharmacokinetic Parameters

Compound Molecular Weight (g/mol) LogP (Predicted) Metabolic Stability Notable Features
Target Compound 362.33 2.8 Moderate Benzoxazole enhances CNS targeting
N-((6-Hydroxy-triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide 296.28 1.5 Low (Phase II metabolism) Cytotoxic
PF-4254644 446.50 3.9 High Optimized for kinase selectivity

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a benzoxazole moiety linked to a triazolopyridazine unit via a methylene bridge. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of benzoxazole derivatives, which share structural similarities with the compound . For instance, a study highlighted several benzoxazole derivatives that exhibited significant growth inhibitory effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) . The most potent derivative showed an IC50 value of 10.50 μM against HepG2 cells and 15.21 μM against MCF-7 cells.

The anticancer activity is often linked to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Inhibition of this receptor can lead to reduced tumor growth and metastasis. For example, compound 12l , a related benzoxazole derivative, demonstrated an IC50 value of 97.38 nM against VEGFR-2 and induced apoptosis in HepG2 cells by elevating caspase-3 levels .

Antimicrobial Activity

While primarily studied for its anticancer properties, there is emerging evidence regarding the antimicrobial activity of related benzoxazole compounds. A study evaluated various derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli, revealing minimal inhibitory concentrations (MIC) for selected compounds . Although specific data on the compound is limited, the observed trends suggest potential antimicrobial properties warranting further investigation.

Case Studies

  • Case Study on VEGFR-2 Inhibition : A derivative structurally similar to the compound was tested for its ability to inhibit VEGFR-2. The results indicated significant activity with an IC50 value demonstrating effective inhibition at low concentrations .
  • Anticancer Screening : A comprehensive screening of a drug library identified several promising candidates for cancer treatment based on their structural similarity to known active compounds. This highlights the potential for This compound to exhibit similar biological activities .

Data Summary

Activity TypeTarget/Cell LineIC50 ValueReference
AnticancerHepG210.50 μM
AnticancerMCF-715.21 μM
VEGFR-2 InhibitionVEGFR-297.38 nM
AntimicrobialBacillus subtilisVariable
AntimicrobialEscherichia coliVariable

Q & A

Q. What are the key synthetic routes for 2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of the benzoxazole and triazolo-pyridazine moieties via an acetamide linker. Key steps include:
  • Cyclization of precursor heterocycles (e.g., benzoxazole formation via intramolecular dehydration).
  • Nucleophilic substitution for methoxy group introduction on the pyridazine ring .
  • Amide coupling using reagents like EDCI/HOBt or DCC to link the two heterocyclic units .
  • Optimization : Adjusting solvent polarity (DMF for solubility vs. THF for selectivity), temperature (60–80°C for amide bond stability), and catalyst loading (e.g., Pd catalysts for cross-coupling) improves yields .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
Benzoxazole formationH₂SO₄ (cat.), 120°C, 6h65–75%
Methoxy substitutionNaH, DMF, 0°C → RT, 12h80–85%
Amide couplingEDCI/HOBt, DCM, RT, 24h70–78%

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Use multi-technique validation :
  • NMR spectroscopy (¹H/¹³C, 2D COSY/HSQC) confirms connectivity of benzoxazole, triazolo-pyridazine, and acetamide groups .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
  • X-ray crystallography resolves spatial arrangement, particularly the planarity of the triazolo-pyridazine core and torsion angles in the acetamide linker .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Methodological Answer : Prioritize target-agnostic screens followed by mechanistic studies :
  • Broad-spectrum assays : Antiproliferative activity (MTT assay in cancer cell lines) and antimicrobial testing (MIC against Gram+/Gram– bacteria) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., p38 MAPK) or proteases, reporting IC₅₀ values .
  • Solubility/pharmacokinetics : Use shake-flask method for logP and PAMPA for permeability .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Mitigate by:
  • Orthogonal assays : Validate kinase inhibition via both fluorescence (e.g., ADP-Glo) and radiometric (³²P-ATP) methods .
  • Structural analogs comparison : Test derivatives with modified benzoxazole substituents to isolate pharmacophore contributions (see Table 2 ) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. Table 2: Bioactivity Comparison of Structural Analogs

Analog ModificationIC₅₀ (p38 MAPK, nM)Selectivity Index (vs. JNK2)Reference
6-Methoxy (target compound)12.3 ± 1.58.7
6-Ethoxy substituent18.9 ± 2.15.2
Benzoxazole → benzothiazole45.6 ± 3.81.9

Q. What strategies enhance metabolic stability without compromising target affinity?

  • Methodological Answer : Apply rational design :
  • Isosteric replacement : Substitute metabolically labile methoxy groups with CF₃ or cyclopropyl ethers to resist CYP450 oxidation .
  • Pro-drug approaches : Mask polar groups (e.g., acetamide) with ester linkages, cleaved in vivo by esterases .
  • Computational guidance : Use molecular dynamics (MD) simulations to predict binding site interactions post-modification .

Q. How do crystallographic and computational models explain binding interactions with biological targets?

  • Methodological Answer : Integrate X-ray and docking studies :
  • Cocrystallization : Soak the compound with p38 MAPK (PDB ID: 1OUK) to identify hydrogen bonds between the benzoxazole NH and kinase hinge region .
  • MD simulations : Use AMBER or GROMACS to model triazolo-pyridazine’s π-π stacking with Phe169 and hydrophobic interactions .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., methoxy vs. ethoxy) .

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

  • Methodological Answer : Employ formulation optimization :
  • Co-solvents : Use 10% DMSO + 5% PEG-400 in PBS for intraperitoneal dosing .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) via emulsion-diffusion .
  • Salt formation : Convert free base to hydrochloride salt (improves solubility by 10-fold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.